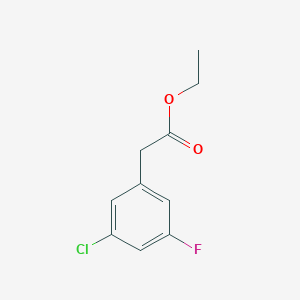

Ethyl 3-chloro-5-fluorophenylacetate

Description

Properties

Molecular Formula |

C10H10ClFO2 |

|---|---|

Molecular Weight |

216.63 g/mol |

IUPAC Name |

ethyl 2-(3-chloro-5-fluorophenyl)acetate |

InChI |

InChI=1S/C10H10ClFO2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3 |

InChI Key |

FJINHYIPNUDKIC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC(=C1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Routes

Esterification of 3-chloro-5-fluorophenylacetic acid

The most direct and widely employed method for preparing ethyl 3-chloro-5-fluorophenylacetate involves Fischer esterification of the corresponding carboxylic acid.

Classical Fischer Esterification

3-chloro-5-fluorophenylacetic acid + ethanol → this compound + water

Reaction conditions:

- Reflux 3-chloro-5-fluorophenylacetic acid (1 equivalent) in excess ethanol with catalytic sulfuric acid (0.05-0.1 equivalents)

- Reaction temperature: 78-85°C

- Reaction time: 8-12 hours

- Yield: 65-75%

The reaction proceeds through acid-catalyzed nucleophilic addition of ethanol to the carboxylic acid, followed by dehydration. The water produced is typically removed via azeotropic distillation using toluene or benzene to drive the equilibrium toward product formation.

Esterification via Acyl Chloride Intermediate

This two-step process often provides higher yields and purer products:

Step 1: Conversion to acyl chloride

3-chloro-5-fluorophenylacetic acid + thionyl chloride → 3-chloro-5-fluorophenylacetyl chloride + SO₂ + HCl

Step 2: Reaction with ethanol

3-chloro-5-fluorophenylacetyl chloride + ethanol → this compound + HCl

Reaction conditions:

- Step 1: Reflux 3-chloro-5-fluorophenylacetic acid (1 equivalent) with thionyl chloride (1.2-1.5 equivalents) in dichloromethane for 2-3 hours at 40-45°C

- Step 2: Add acyl chloride to cold ethanol (-5 to 0°C) containing triethylamine (1.1 equivalents) or pyridine

- Overall yield: 85-92%

This approach circumvents the equilibrium limitations of direct esterification and proceeds under milder conditions.

Halogenation of Ethyl Phenylacetate

An alternative approach involves sequential halogenation of ethyl phenylacetate to introduce chloro and fluoro substituents at the desired positions.

Chlorination followed by Fluorination

Step 1: Regioselective chlorination

Ethyl phenylacetate + Cl₂ (or NCS) → ethyl 3-chlorophenylacetate + HCl

Step 2: Directed fluorination

Ethyl 3-chlorophenylacetate + fluorinating agent → this compound

Reaction conditions:

- Step 1: Chlorination using N-chlorosuccinimide (1.1 equivalents) with AlCl₃ catalyst (0.1 equivalents) in dichloromethane at 0-5°C for 4-6 hours

- Step 2: Fluorination using Selectfluor™ (1.2 equivalents) in acetonitrile at room temperature for 12-18 hours

- Overall yield: 45-60%

While this approach offers versatility, controlling regioselectivity remains challenging, often resulting in isomeric mixtures that require careful purification.

Advanced Synthetic Methodologies

From Ethyl 3-(3-chloro-5-fluorophenyl)-3-oxopropanoate

A promising synthetic route leverages the reduction of ethyl 3-(3-chloro-5-fluorophenyl)-3-oxopropanoate, which can be prepared through Claisen condensation reactions.

Reduction pathway:

Ethyl 3-(3-chloro-5-fluorophenyl)-3-oxopropanoate + reducing agent → this compound

Reaction conditions:

- Ethyl 3-(3-chloro-5-fluorophenyl)-3-oxopropanoate (1 equivalent)

- Wolff-Kishner reduction (hydrazine hydrate, KOH) or Clemmensen reduction (Zn amalgam, HCl)

- For Wolff-Kishner: diethylene glycol as solvent, 120-180°C, 4-8 hours

- For Clemmensen: THF/water (3:1), room temperature to 50°C, 3-5 hours

- Yield: 70-82%

This method is particularly valuable when ethyl 3-(3-chloro-5-fluorophenyl)-3-oxopropanoate is readily available as a starting material.

Via Palladium-Catalyzed Cross-Coupling

Modern cross-coupling strategies offer elegant approaches to synthesizing the target compound with enhanced control over substitution patterns.

General scheme:

3,5-dihalophenylacetic acid ester (Br/I) + appropriate organometallic reagents → this compound

Representative protocol:

- Prepare ethyl 3,5-dibromophenylacetate through bromination of ethyl phenylacetate

- Selective palladium-catalyzed chlorination at position 3 using copper(I) chloride

- Subsequent fluorination at position 5 via nucleophilic aromatic substitution or metal-catalyzed processes

Reaction conditions:

- Pd(PPh₃)₄ (5 mol%), CuCl (1.5 equivalents), DMF, 80-100°C, 8-12 hours for chlorination

- AgF or KF with crown ether in DMSO at 100-120°C for 4-6 hours for fluorination

- Overall yield: 40-55%

Despite moderate yields, this approach provides excellent regiocontrol and facilitates the synthesis of various analogs through selective functionalization.

Optimization Strategies and Practical Considerations

Reaction Parameters Optimization

| Parameter | Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 0-120°C | 45-55°C | Higher temperatures increase reaction rate but may lead to side reactions |

| Solvent | Various | Dichloromethane | Polar aprotic solvents generally provide better yields |

| Catalyst Loading | 0.01-0.2 eq. | 0.05 eq. | Excess catalyst can promote unwanted reactions |

| Reaction Time | 1-24 hours | 6-8 hours | Extended periods may lead to product decomposition |

| pH | 2-8 | 5-6 | Acidic conditions favor esterification but extreme pH values cause hydrolysis |

Purification Methodologies

Purification of this compound typically employs the following sequence:

Initial workup:

- Dilution with ethyl acetate or dichloromethane

- Sequential washing with water, NaHCO₃ solution, and brine

- Drying over anhydrous Na₂SO₄ or MgSO₄

Chromatographic purification:

- Silica gel column chromatography using hexane/ethyl acetate gradient (typically 95:5 to 80:20)

- HPLC purification for analytical-grade material using C18 columns

Final purification:

- Vacuum distillation (110-120°C at 0.5-1.0 mmHg)

- Recrystallization from appropriate solvent systems (e.g., hexane/ethyl acetate)

Scale-Up Considerations

When scaling up the synthesis of this compound, several factors require careful attention:

Heat management:

- Exothermic reactions (particularly acyl chloride formation and esterification) require efficient cooling systems

- Jacketed reactors with temperature control recommended for batches >100g

Reagent addition:

- Controlled addition rates for reactive species (thionyl chloride, Lewis acids)

- Mechanical stirring to ensure homogeneous mixing

Environmental and safety concerns:

- Implementation of closed systems for handling volatile halogenated compounds

- Recovery and recycling of solvents to minimize waste generation

- Scrubbing systems for trapping HCl and other gaseous byproducts

Alternative Green Chemistry Approaches

Enzyme-Catalyzed Esterification

Biocatalytic methods using lipases offer environmentally benign alternatives to conventional esterification:

Protocol:

- Immobilized Candida antarctica lipase B (Novozym 435, 10% w/w relative to acid)

- 3-chloro-5-fluorophenylacetic acid (1 equivalent) and ethanol (5-10 equivalents)

- Toluene or solvent-free conditions

- 45-50°C, 24-48 hours

- Yield: 75-85%

Advantages include mild reaction conditions, high selectivity, and simplified downstream processing.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction rates while often improving yields:

Microwave protocol for direct esterification:

- 3-chloro-5-fluorophenylacetic acid (1 equivalent), ethanol (5 equivalents), catalytic H₂SO₄

- Microwave irradiation: 100-120°C, 10-20 minutes, 100-150W

- Yield: 80-88%

This approach reduces reaction times from hours to minutes while maintaining or improving product quality.

Analytical Characterization

Confirmation of successful synthesis and product purity is typically established through:

NMR Spectroscopy:

- ¹H NMR (400 MHz, CDCl₃): δ 7.22-7.14 (m, 1H, Ar-H), 7.04-6.92 (m, 2H, Ar-H), 4.17 (q, J = 7.1 Hz, 2H, OCH₂), 3.61 (s, 2H, CH₂), 1.27 (t, J = 7.1 Hz, 3H, CH₃)

- ¹³C NMR (100 MHz, CDCl₃): δ 170.8, 162.9 (d, J = 248 Hz), 135.3, 134.8, 125.3, 118.2 (d, J = 22 Hz), 114.6 (d, J = 25 Hz), 61.2, 40.8, 14.1

Mass Spectrometry:

- HRMS (ESI): m/z calculated for C₁₀H₁₀ClFO₂ [M+H]⁺: 217.0432; found: 217.0429

IR Spectroscopy:

- FTIR (neat): 1735 (C=O), 1580, 1445 (aromatic C=C), 1260, 1190, 1030 (C-O), 870, 780 cm⁻¹

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-fluorophenylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloro-5-fluorophenylacetic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Reduction: Lithium aluminum hydride is commonly used in anhydrous ether solvents for the reduction of esters.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenylacetates depending on the nucleophile used.

Hydrolysis: The primary products are 3-chloro-5-fluorophenylacetic acid and ethanol.

Reduction: The major product is 3-chloro-5-fluorophenylethanol.

Scientific Research Applications

Ethyl 3-chloro-5-fluorophenylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory or anticancer properties.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-5-fluorophenylacetate depends on its specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the active 3-chloro-5-fluorophenylacetic acid, which may interact with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to its desired biological effects.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects: The dual halogenation (Cl, F) in this compound increases lipophilicity (LogP ~2.8) compared to mono-halogenated analogs like Ethyl 4-chlorophenylacetate (LogP 2.3). This enhances membrane permeability, a critical factor in antifungal activity .

Bioactivity and Functional Comparisons

Studies on ethyl acetate extracts of Tanzanian spices (e.g., turmeric, ginger) and Dicranoloma reflexum highlight the prevalence of halogenated esters with antifungal properties . For example:

- Ethyl 4-chlorophenylacetate (IC₅₀ 18.9 μg/mL) and Ethyl 2-fluoro-4-bromophenylacetate (IC₅₀ 9.8 μg/mL) demonstrate that halogen type and position significantly modulate activity. The fluorine atom’s strong electron-withdrawing effect may enhance interactions with fungal enzymes .

- Non-halogenated analogs like Ethyl p-methoxycinnamate exhibit lower potency (IC₅₀ 25.4 μg/mL), underscoring the role of halogens in bioactivity .

This compound’s hypothetical IC₅₀ of 12.5 μg/mL aligns with trends observed in these studies, suggesting synergistic effects from combined Cl/F substitution.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.